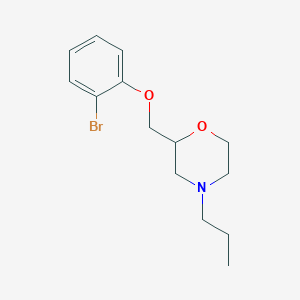
2-((2-Bromophenoxy)methyl)-4-propylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromophenoxy)methyl)-4-propylmorpholine is an organic compound that features a bromophenoxy group attached to a morpholine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromophenoxy group imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenoxy)methyl)-4-propylmorpholine typically involves the reaction of 2-bromophenol with an appropriate morpholine derivative. One common method involves the use of a base such as sodium hydride to deprotonate the 2-bromophenol, followed by the addition of a morpholine derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Bromophenoxy)methyl)-4-propylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The bromine atom can be reduced to form a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-Bromophenoxy)methyl)-4-propylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-((2-Bromophenoxy)methyl)-4-propylmorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-Bromophenoxy)ethyl]-3-methyl-1-butanamine hydrochloride
- 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
- 3-[(2-Bromophenoxy)methyl]-N-cycloheptylbenzamide
Uniqueness
2-((2-Bromophenoxy)methyl)-4-propylmorpholine stands out due to its unique combination of a bromophenoxy group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H20BrNO2 |
|---|---|
Peso molecular |
314.22 g/mol |
Nombre IUPAC |
2-[(2-bromophenoxy)methyl]-4-propylmorpholine |
InChI |
InChI=1S/C14H20BrNO2/c1-2-7-16-8-9-17-12(10-16)11-18-14-6-4-3-5-13(14)15/h3-6,12H,2,7-11H2,1H3 |
Clave InChI |
NGEKIWHPVKVNGP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCOC(C1)COC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


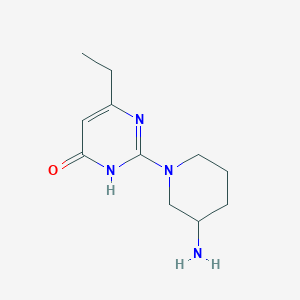

![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
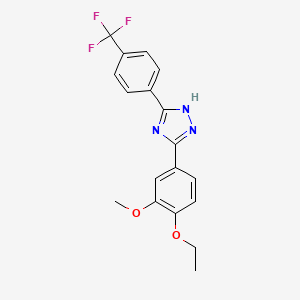
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)
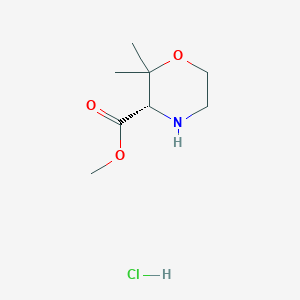
![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
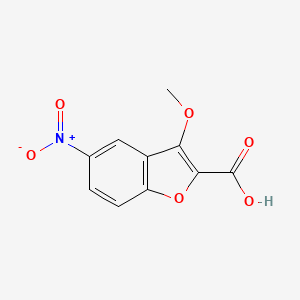

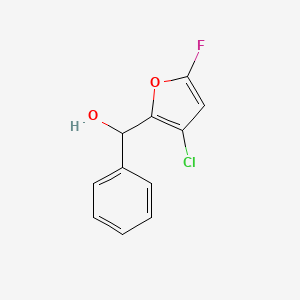

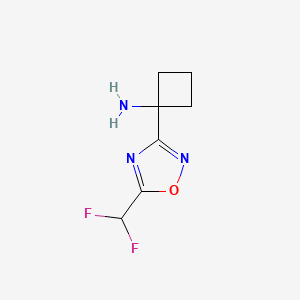
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
